molecular formula C8H7BrN2O B3027701 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one CAS No. 1361481-63-1

4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one

Cat. No. B3027701
Key on ui cas rn: 1361481-63-1
M. Wt: 227.06
InChI Key: SGOWUUBRFPHUIG-UHFFFAOYSA-N
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Patent
US09399640B2

Procedure details

A solution of 4-bromo-6-methyl-1-[(4-methylphenyl)sulfonyl]-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (5.81 g, 15.2 mmol) in ethanol (100 mL) was treated with 3.0 M sodium hydroxide in water (50.8 mL, 152 mmol) and stirred at 20° C. for 16 h. The reaction mixture was concentrated in vacuo to remove most of the ethanol. The remaining aqueous layer was neutralized with concentrated HCl to pH ˜7 and extracted with ethyl acetate (2×). The combined organic layers were dried with magnesium sulfate, filtered, and concentrated to give the desired product (3.74 g, quantitative) which was used without further purification. LCMS calculated for C8H8BrN2O (M+H)+: m/z=227.0, 229.0. found: 227.0, 228.9.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50.8 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]2[CH:12]=[CH:11][N:10](S(C3C=CC(C)=CC=3)(=O)=O)[C:4]=2[C:5](=[O:9])[N:6]([CH3:8])[CH:7]=1.[OH-].[Na+].O>C(O)C>[Br:1][C:2]1[C:3]2[CH:12]=[CH:11][NH:10][C:4]=2[C:5](=[O:9])[N:6]([CH3:8])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.81 g
Type
reactant
Smiles
BrC=1C2=C(C(N(C1)C)=O)N(C=C2)S(=O)(=O)C2=CC=C(C=C2)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50.8 mL
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
stirred at 20° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove most of the ethanol
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C2=C(C(N(C1)C)=O)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 3.74 g
YIELD: CALCULATEDPERCENTYIELD 108.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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